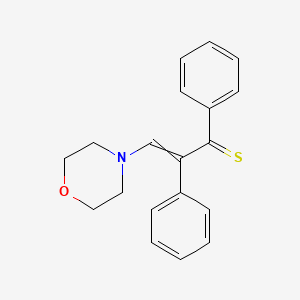
4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine is a heterocyclic compound that features a pyrazole ring substituted with a chloro and phenyl group, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine typically involves the reaction of 4-chloro-3-phenyl-1H-pyrazole with morpholine. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution with the pyrazole derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability . These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Phenyl-1H-pyrazol-1-yl)morpholine: Lacks the chloro substituent, which may affect its reactivity and biological activity.
4-(4-Bromo-3-phenyl-1H-pyrazol-1-yl)morpholine: The bromo substituent can influence the compound’s electronic properties and reactivity.
4-(4-Fluoro-3-phenyl-1H-pyrazol-1-yl)morpholine: The fluoro substituent can enhance the compound’s metabolic stability and binding affinity.
Uniqueness
4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The combination of the pyrazole and morpholine rings also provides a versatile scaffold for further functionalization and optimization in drug design .
Propiedades
Número CAS |
62565-38-2 |
|---|---|
Fórmula molecular |
C13H14ClN3O |
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
4-(4-chloro-3-phenylpyrazol-1-yl)morpholine |
InChI |
InChI=1S/C13H14ClN3O/c14-12-10-17(16-6-8-18-9-7-16)15-13(12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Clave InChI |
HQGKOFZVZZGQGM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1N2C=C(C(=N2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



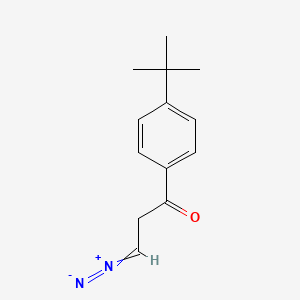
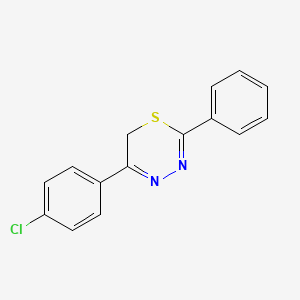
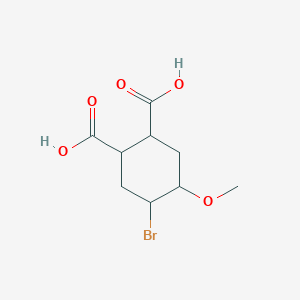
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)
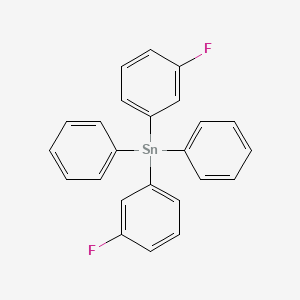
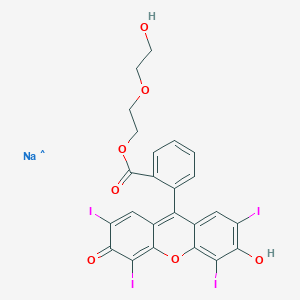
![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
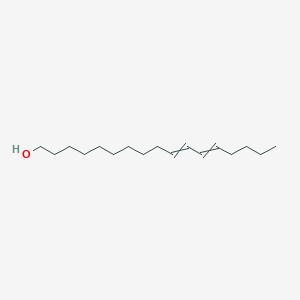
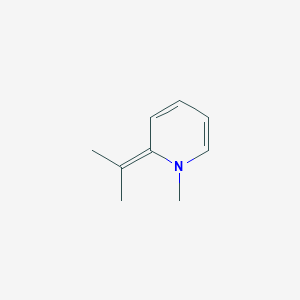
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
